Cas no 547716-11-0 ((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane)
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Chemical and Physical Properties
Names and Identifiers
-
- (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane
- (1S,4S)-2-aza-5-oxabicyclo[2.2.1]heptane
- (1S,4S)-2-OXA-5-AZABICYCLO[2.2.1]HEPTANE HYDROBROMIDE
- (1S,4S)-2-OXA-5-AZABICYCLO[2.2.1]HEPTANE HYDROBROMIDE 98
- (1S, 4S)-2-Oxa-5-aza-bicyclo[2.2.1]heptane
- P12383
- rac-(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane
- (1S,4S)-2-oxa-5-aza-bicyclo[2.2.1]heptane
- PS-17399
- (1S,4S)-2-aza-5-oxabicyclo-[2.2.1]heptane
- EN300-395245
- AKOS016042646
- EN300-93028
- CS-0053548
- 2703218-50-0
- (1S,4S)-2oxa-5-aza-bicyclo[2.2.1]heptane
- 2-Oxa-5-azabicyclo[2.2.1]heptane, (1S,4S)-
- MFCD18432563
- DIQOUXNTSMWQSA-WHFBIAKZSA-N
- 547716-11-0
-
- MDL: MFCD18432563
- Inchi: 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2/t4-,5-/m0/s1
- InChI Key: DIQOUXNTSMWQSA-WHFBIAKZSA-N
- SMILES: O1C[C@@H]2C[C@H]1CN2
Computed Properties
- Exact Mass: 99.068413911g/mol
- Monoisotopic Mass: 99.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 84.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 21.3Ų
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A585135-10mg |
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane |
547716-11-0 | 10mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A585135-50mg |
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane |
547716-11-0 | 50mg |
$ 230.00 | 2022-06-08 | ||
| TRC | A585135-100mg |
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane |
547716-11-0 | 100mg |
$ 365.00 | 2022-06-08 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0120-1g |
(1S, 4S)-2-Oxa-5-aza-bicyclo[2.2.1]heptane |
547716-11-0 | 97% | 1g |
5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0120-5g |
(1S, 4S)-2-Oxa-5-aza-bicyclo[2.2.1]heptane |
547716-11-0 | 97% | 5g |
16943.89CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0120-500mg |
(1S, 4S)-2-Oxa-5-aza-bicyclo[2.2.1]heptane |
547716-11-0 | 97% | 500mg |
2535.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0120-250mg |
(1S, 4S)-2-Oxa-5-aza-bicyclo[2.2.1]heptane |
547716-11-0 | 97% | 250mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0120-100mg |
(1S, 4S)-2-Oxa-5-aza-bicyclo[2.2.1]heptane |
547716-11-0 | 97% | 100mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0120-50mg |
(1S, 4S)-2-Oxa-5-aza-bicyclo[2.2.1]heptane |
547716-11-0 | 97% | 50mg |
1060.05CNY | 2021-05-07 | |
| Chemenu | CM372253-100mg |
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane |
547716-11-0 | 95%+ | 100mg |
$498 | 2022-08-31 |
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Suppliers
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane
Introduction to (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane (CAS No. 547716-11-0)
The compound (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane, identified by its CAS number 547716-11-0, represents a significant advancement in the field of medicinal chemistry and pharmacology. This bicyclic heterocyclic structure, featuring an oxygen and an azacycloalkane moiety, has garnered considerable attention due to its unique structural framework and potential biological activities. The stereochemistry defined by the (1S,4S) configuration plays a crucial role in determining its pharmacological properties, making it a subject of intense research interest.
In recent years, the development of novel scaffolds with complex cyclic architectures has opened up new avenues for drug discovery. The bicyclo[2.2.1]heptane core is particularly noteworthy for its rigid conformation, which can be exploited to design molecules with high binding affinity and selectivity. The incorporation of both oxygen and nitrogen atoms into this framework introduces diverse functional possibilities, enabling the synthesis of derivatives with tailored biological responses.
One of the most compelling aspects of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is its potential application in the development of therapeutic agents targeting neurological disorders. Preliminary studies have suggested that this compound may interact with specific neurotransmitter receptors, offering a promising lead for the treatment of conditions such as depression and anxiety. The azabicycloalkane moiety, in particular, has been shown to modulate the activity of serotonin receptors, which are critical in regulating mood and cognitive function.
The stereochemical purity of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is another key factor contributing to its significance in medicinal chemistry. The precise arrangement of atoms in the ring system influences not only the compound's reactivity but also its pharmacokinetic profile. Advanced synthetic methodologies have been employed to achieve high enantiomeric purity, ensuring that the biological activity is not compromised by the presence of racemic impurities.
Recent advances in computational chemistry have further enhanced our understanding of the interactions between (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane and biological targets. Molecular docking studies have revealed that this compound can bind effectively to a variety of protein receptors, suggesting multiple potential therapeutic applications. These computational insights have guided the design of novel derivatives with improved efficacy and reduced side effects.
The synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane involves a series of carefully orchestrated chemical transformations that highlight the ingenuity of modern synthetic organic chemistry. Key steps include ring-closing metathesis to form the bicyclic core, followed by functionalization at specific positions to introduce the oxygen and nitrogen atoms. The use of chiral auxiliaries or catalysts ensures the desired stereochemical outcome, making this compound a testament to the power of asymmetric synthesis.
As research in medicinal chemistry continues to evolve, compounds like (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane are expected to play a pivotal role in addressing unmet medical needs. The combination of structural complexity and biological promise makes this molecule a valuable asset in drug discovery pipelines worldwide. Future studies will likely explore its interactions with additional targets and investigate its potential as a lead compound for new therapies.
The development of innovative synthetic routes for complex molecules remains a cornerstone of modern pharmaceutical research. The case of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane exemplifies how cutting-edge synthetic techniques can unlock new possibilities for drug design. By leveraging advances in organic synthesis and computational methods, researchers are paving the way for next-generation therapeutics that offer greater efficacy and safety.
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